

Spectroscopic Profile of N-Bromophthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Bromophthalimide	
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This technical guide provides a concise overview of the spectroscopic data for **N-Bromophthalimide** (CAS No. 2439-85-2), a key reagent in organic synthesis. Due to the limited availability of comprehensive, publicly accessible experimental spectra, this document combines available data with theoretical expectations based on the compound's structure.

Molecular Structure and Properties

N-Bromophthalimide is a derivative of phthalimide where the nitrogen atom is bonded to a bromine atom. This structure significantly influences its reactivity and spectroscopic characteristics.

Molecular Formula: C₈H₄BrNO₂[1][2][3]

Molecular Weight: 226.03 g/mol [1][2][3]

IUPAC Name: 2-bromoisoindole-1,3-dione[4]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **N-Bromophthalimide**.

Table 1: Nuclear Magnetic Resonance (NMR) Data



Direct experimental ¹H and ¹³C NMR data for **N-Bromophthalimide** is not readily available in publicly accessible databases. The expected chemical shifts are based on the analysis of its chemical structure and comparison with similar aromatic imide compounds. The aromatic protons are expected to appear in the typical downfield region for substituted benzene rings.

¹H NMR	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic Protons	~ 7.8 - 8.0	Multiplet	The four protons on the benzene ring are chemically non- equivalent and would likely appear as a complex multiplet.

¹³ C NMR	Expected Chemical Shift (ppm)	Notes
Carbonyl Carbons (C=O)	~ 165 - 170	Two peaks are expected for the two carbonyl carbons.
Aromatic Carbons (C-H)	~ 120 - 135	Four peaks are expected for the four methine carbons in the aromatic ring.
Aromatic Carbons (C-N/C-C=O)	~ 130 - 140	Two peaks are expected for the two quaternary carbons of the benzene ring.

Table 2: Infrared (IR) Spectroscopy Data

The FT-IR spectrum of **N-Bromophthalimide** has been recorded, though a detailed peak list is not widely published.[1] The characteristic absorption bands are expected to be dominated by the carbonyl groups and the aromatic ring vibrations.



Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C=O Symmetric Stretch	~ 1780 - 1760	Strong
C=O Asymmetric Stretch	~ 1740 - 1720	Strong
C-N Stretch	~ 1300 - 1200	Medium
Aromatic C=C Stretch	~ 1600 - 1450	Medium to Weak
Aromatic C-H Stretch	~ 3100 - 3000	Weak
N-Br Stretch	~ 700	Medium to Weak

Table 3: Mass Spectrometry (MS) Data

The exact mass of **N-Bromophthalimide** can be calculated from its molecular formula. The fragmentation pattern in mass spectrometry would likely involve the loss of bromine and cleavage of the imide ring.

Parameter	Value	Notes
Molecular Ion (M+)	m/z ≈ 225/227	Expected to show a characteristic isotopic pattern for bromine (19Br and 81Br in ~1:1 ratio).[1]
Monoisotopic Mass	224.94254 Da	[4]
Major Fragments	* [M-Br]+	Loss of the bromine atom.
* Fragments from the phthalimide ring	Cleavage of the imide ring can lead to various smaller fragments.	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **N-Bromophthalimide**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **N-Bromophthalimide** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the aromatic and any other relevant regions. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of N-Bromophthalimide (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.
 - Place the sample pellet in the sample holder and record the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm⁻¹.



• Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.

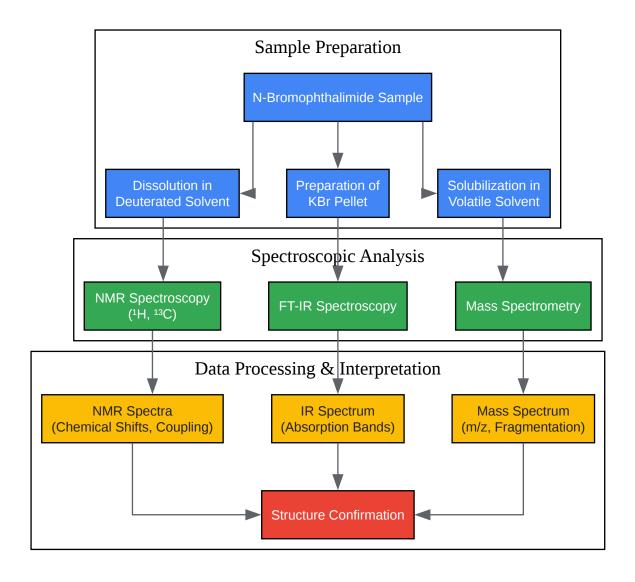
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the N-Bromophthalimide sample into the
 mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by
 dissolving it in a suitable volatile solvent for techniques like electrospray ionization (ESI).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or ESI for less volatile compounds.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **N-Bromophthalimide**.





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Caption: General workflow for the spectroscopic analysis of **N-Bromophthalimide**.

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- To cite this document: BenchChem. [Spectroscopic Profile of N-Bromophthalimide: A
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 [https://www.benchchem.com/product/b1208297#spectroscopic-data-of-n-bromophthalimide-nmr-ir-mass-spec]

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